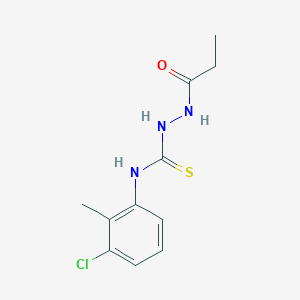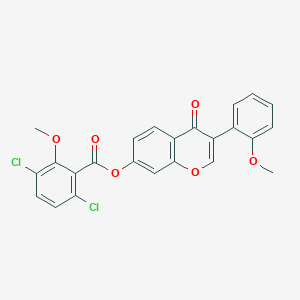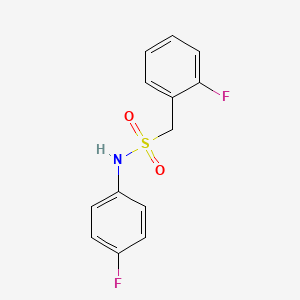![molecular formula C14H9ClF4N2S B4579862 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea involves the reaction of acylthiocyanates with aniline derivatives under specific conditions. For instance, a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, was synthesized and characterized through single-crystal XRD, demonstrating the general approach to synthesizing such compounds (Sheena Mary et al., 2016). Another relevant synthesis involves the preparation of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas by the reaction of acylthiocyanates and 3-chloro-4-fluoroaniline, highlighting the method for incorporating fluoro and chloro substituents into the thiourea framework (Khazi et al., 2006).
Molecular Structure Analysis
The molecular structure of thiourea derivatives is characterized by the presence of a thiourea core, which significantly influences their chemical and physical properties. The single-crystal XRD structure analysis provides insights into the optimized molecular structure, vibrational frequencies, and the stability of the molecule arising from hyper-conjugative interactions and charge delocalization. The analysis of HOMO and LUMO helps in understanding the charge transfer within the molecule, which is crucial for its reactivity and interaction with other molecules (Sheena Mary et al., 2016).
Chemical Reactions and Properties
Thiourea derivatives are known for their ability to participate in a variety of chemical reactions, especially those involving nucleophilic attack, owing to their polar nature and the presence of multiple reactive sites. The molecule's maximum negative region is often localized over the CS group and the disubstituted phenyl ring, indicating possible sites for nucleophilic attack. The study of bond dissociation energies and radial distribution functions helps in understanding the molecule's reactivity towards autoxidation and hydrolysis (Sheena Mary et al., 2016).
Aplicaciones Científicas De Investigación
Spectroscopic and Structural Analysis
- Spectroscopic Properties and Molecular Dynamics : A study by Mary et al. (2016) discusses the synthesis and characterization of a similar compound, providing insights into its molecular structure, vibrational frequencies, and stability. The analysis includes HOMO and LUMO studies for charge transfer understanding and NMR chemical shifts comparison with experimental data.
- Crystal Structures and Vibrational Properties : Saeed et al. (2010) examine the crystal structures and vibrational properties of phenylthiourea derivatives, focusing on the effect of fluorine substitution Saeed, Erben, & Flörke, 2010. This study provides insight into the conformational space and the impact of different substitutions on the compound's properties.
Biological Activities and Applications
- Antipathogenic and Antibacterial Activities : The antipathogenic activity of new thiourea derivatives, including those with fluorine substitutions, was studied by Limban, Marutescu, & Chifiriuc (2011), revealing potential for anti-microbial agents with antibiofilm properties. Additionally, Khazi et al. (2006) investigated the antibacterial activity of similar thiourea compounds.
- Organocatalysis and Chemical Reactivity : Research by Jiménez et al. (2016) and Lippert et al. (2012) focused on the catalytic performance of thiourea derivatives in Michael additions and their role in hydrogen-bond organocatalysis. These studies highlight the chemical reactivity and potential applications in catalysis.
Potential Drug Development and Molecular Docking
- Anticancer Activity and Drug Development : Mary et al. (2021) explore the reactivity properties of a thiourea derivative with anticancer activity, emphasizing its potential as a drug inhibitor Mary et al., 2021. The study includes molecular dynamics simulations and docking to assess its effectiveness.
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2S/c15-11-5-4-8(14(17,18)19)6-12(11)21-13(22)20-10-3-1-2-9(16)7-10/h1-7H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYJTTUGEKRQEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)


![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)
![2-[methyl(phenylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4579881.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)
